2-(4-ethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide
Description
2-(4-Ethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a trifluoromethylphenyl group and an ethoxyphenylacetamide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxyphenyl moiety may influence receptor binding affinity .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)26-12-11-18-14-30-21(27-18)16-5-7-17(8-6-16)22(23,24)25/h3-10,14H,2,11-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWGTQRZFXGUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 464.49 g/mol. The structure features a thiazole ring, an ethoxyphenyl group, and a trifluoromethylphenyl moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases. A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against several cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazole derivative 1 | 1.61 ± 1.92 | A-431 |
| Thiazole derivative 2 | 1.98 ± 1.22 | HT29 |
These findings suggest that the thiazole ring is essential for cytotoxic activity, likely acting as a Michael acceptor in covalent interactions with cellular targets .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies showed that it exhibits significant antibacterial activity against various strains, outperforming standard antibiotics such as cefadroxil.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and biofilm formation .
Ferroptosis Induction
A novel aspect of this compound's biological activity is its ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that compounds with similar structural features can selectively target GPX4, a critical regulator of ferroptosis.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antitumor Efficacy in Vivo : In a xenograft model using human cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing reduced growth rates and enhanced susceptibility to conventional antibiotics when used in combination therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Binding : The thiazole moiety acts as an electrophile, allowing covalent interactions with nucleophilic sites on target proteins.
- Apoptosis Induction : The compound influences apoptotic pathways by modulating Bcl-2 family proteins.
- Ferroptosis Activation : It triggers ferroptosis through inhibition of GPX4, leading to lipid peroxidation and cell death.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing thiazole rings often exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole can selectively induce apoptosis in various cancer cell lines.
Case Studies
- Thiazole Derivatives : A study explored the anticancer efficacy of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with IC50 values indicating effective cytotoxicity .
- Pyridine-Thiazole Hybrids : Another investigation synthesized thiazole-pyridine hybrids, which showed promising results against breast cancer cell lines with IC50 values lower than standard treatments like 5-fluorouracil .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial strains.
Case Studies
- Imidazotriazole-Thiazoles : A study evaluated the antibacterial efficacy of newly synthesized imidazotriazole-incorporated thiazoles against multiple microbial species, revealing compounds with superior activity compared to standard antibiotics .
- Phenylthiazol Derivatives : Research on substituted phenylthiazol-2-amines indicated significant antibacterial action, particularly against Staphylococcus epidermidis, attributed to specific structural modifications .
Pharmacological Mechanisms
The mechanisms through which these compounds exert their effects often involve interaction with biological targets such as enzymes and receptors.
Mechanism Insights
- Urease Inhibition : Some studies have highlighted the potential of thiazole derivatives in inhibiting urease, an enzyme linked to various pathological conditions, including urinary tract infections .
- DNA Binding : Investigations into the DNA binding affinity of related compounds suggest that these interactions may contribute to their anticancer properties by disrupting cellular replication processes .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of thiazole- and acetamide-containing derivatives. Key comparisons include:
Key Observations :
- Bioactivity Trends: The presence of trifluoromethyl groups correlates with enhanced antifungal and antiproliferative activity due to increased membrane permeability and target binding . Thiazolo-triazole hybrids (e.g., compound 30 in ) exhibit broader-spectrum activity compared to simple thiazole-acetamides, likely due to dual heterocyclic pharmacophores. Morpholinophenyl and piperazinyl substituents (e.g., compounds in ) improve solubility but may reduce antimicrobial potency compared to lipophilic groups like ethoxyphenyl.
Spectroscopic and Physicochemical Properties
- IR/NMR Data :
- Lipophilicity: The trifluoromethyl group increases logP (~3.5 predicted) compared to non-fluorinated analogues (logP ~2.8), enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
